1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea)
Description
1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) is a bis-urea derivative characterized by a hexamethylene spacer linking two urea moieties, each substituted with a 3-pyridylmethyl group. Bis-urea compounds are widely studied for their biological and material applications, with structural variations (e.g., substituents, spacers) critically influencing reactivity, toxicity, and functionality .
Properties
CAS No. |
39642-86-9 |
|---|---|
Molecular Formula |
C20H28N6O2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[6-(pyridin-3-ylmethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-15-17-7-5-9-21-13-17)23-11-3-1-2-4-12-24-20(28)26-16-18-8-6-10-22-14-18/h5-10,13-14H,1-4,11-12,15-16H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
MHRZYVYAAMLZJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) typically involves the reaction of hexamethylene diisocyanate with 3-(3-pyridylmethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The pyridylmethyl groups can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug development.
Mechanism of Action
The mechanism of action of 1,1’-Hexamethylenebis(3-(3-pyridylmethyl)urea) involves its interaction with specific molecular targets. The pyridylmethyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other biomolecules. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the bis-urea scaffold but differ in substituents, spacers, or functional groups, leading to distinct chemical and biological behaviors.
1,1'-Hexamethylenebis[3-(3,5-dichloro-4-pyridyl)urea] (HMPU)
- Structural Differences : Substituted with 3,5-dichloro-4-pyridyl groups instead of 3-pyridylmethyl.
- Key Findings :
1,1'-Hexamethylenebis(3,3-dimethylurea)
- Structural Differences : Dimethyl groups replace pyridylmethyl substituents.
- Properties :
1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] Diacetate
- Structural Differences : Biguanide moieties replace urea, with p-chlorophenyl substituents.
- Key Data :
- Contrast : The target compound’s urea groups may favor different biological targets, such as enzyme inhibition or receptor modulation.
1,1'-Hexamethylenebis(3-(2-chloroethyl)-1-nitroso urea)
- Structural Differences : Nitroso and chloroethyl groups introduce high reactivity.
- Toxicity Data: Predicted collision cross-section (CCS): 185.8 Ų for [M+H]+ adduct. RTECS-listed, indicating documented genotoxicity and carcinogenicity risks .
N,N'-Hexamethylenebis[(p-ferrocenylphenylene-hydroxymethylene)-4-(pyrazolilo)urea]
- Structural Differences: Incorporates ferrocenyl (organometallic) and pyrazolyl groups.
- Synthesis :
- Contrast : The ferrocenyl moiety enables redox activity, unlike the target compound’s simpler aromatic system.
Biological Activity
1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) (CAS No. 39642-86-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.35 g/mol
- IUPAC Name : 1,1'-hexamethylenebis(3-(3-pyridylmethyl)urea)
The compound features a hexamethylene linker connecting two pyridylmethyl urea moieties, which is significant for its biological interactions.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea). Its efficacy against various bacterial strains has been documented, showcasing significant potential as an antimicrobial agent.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Bacillus subtilis | 64 µg/mL | |
| Serratia marcescens | 31.25 µg/mL |
The compound demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Escherichia coli.
The mechanism by which 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) exerts its antibacterial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The urea moiety may interact with specific enzymes or receptors within bacterial cells, disrupting their function and leading to cell death.
Molecular Interactions
Research indicates that the compound may bind to bacterial enzymes involved in nucleic acid synthesis or protein translation, which are critical for bacterial growth and replication. These interactions can lead to a bactericidal effect, particularly in susceptible strains.
Study 1: Evaluation of Antibacterial Efficacy
In a controlled study assessing the antibacterial efficacy of various compounds, 1,1'-Hexamethylenebis(3-(3-pyridylmethyl)urea) was tested alongside standard antibiotics. The compound exhibited superior activity against resistant strains of Staphylococcus aureus when compared to traditional treatments like methicillin.
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications to the pyridylmethyl groups could enhance the antibacterial potency of the compound. Compounds with additional electron-withdrawing groups showed improved MIC values against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
